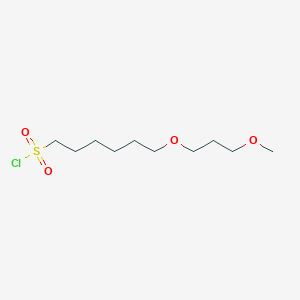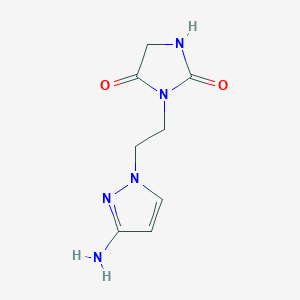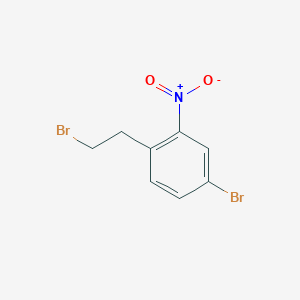![molecular formula C13H18N2O2 B13524215 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine is a chemical compound that features a piperazine ring attached to a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin-5-ol and piperazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like butanone.
Purification: The product is purified using column chromatography with a suitable eluent, such as a mixture of ethyl acetate and petroleum ether.
Industrial production methods may involve similar steps but are optimized for larger scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).
Scientific Research Applications
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound acts as a partial agonist at 5-HT1 and 5-HT2C receptors, making it a potential candidate for the development of drugs targeting these receptors.
Biological Studies: It is used in studies related to neurotransmitter modulation and behavior, particularly in the context of antiaggressive behavior.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine involves its interaction with serotonin receptors. It acts as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, leading to the modulation of serotonin levels in the brain. This interaction results in various physiological effects, including reduced aggression and altered neurotransmitter levels .
Comparison with Similar Compounds
1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine can be compared with other similar compounds, such as:
Eltoprazine: Another piperazine derivative that acts as a 5-HT1A/1B receptor agonist.
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: A related compound with similar structural features but different functional groups.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)piperazine |
InChI |
InChI=1S/C13H18N2O2/c1-2-11(10-15-6-4-14-5-7-15)13-12(3-1)16-8-9-17-13/h1-3,14H,4-10H2 |
InChI Key |
JYJGBZCNPXLNMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C3C(=CC=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)

![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)


![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)


![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)

